N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide
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Overview
Description
N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide is a chemical compound characterized by the presence of a trifluorophenyl group attached to a pyridine carboxamide structure
Mechanism of Action
Target of Action
The primary target of N-(2,3,4-Trifluorophenyl)pyridine-2-carboxamide is the calcitonin gene-related peptide (CGRP) receptors . CGRP receptors are abundant in the human cranial vasculature and trigeminal ganglion, and on smooth muscle cells .
Mode of Action
This compound acts as an oral antagonist of CGRP receptors . By blocking these receptors, it prevents the binding of CGRP, a neuropeptide released during migraine attacks .
Biochemical Pathways
The compound affects the CGRP pathway , which plays a crucial role in the pathophysiology of migraines . By antagonizing the CGRP receptors, it disrupts the pathway, helping to prevent the onset of migraine headaches .
Result of Action
The molecular and cellular effects of this compound’s action result in the prevention of episodic migraine headaches . By blocking the CGRP receptors, it helps to mitigate the vasodilatory effects of CGRP, thereby reducing the occurrence of migraines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide typically involves the reaction of 2-chloropyridine-2-carboxamide with 2,3,4-trifluoroaniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide
- 5-chloropyridine-2-yl-methylene hydrazine carbothioamide
- Pyridine 2-yl-methylene hydrazine carboxamide
Uniqueness
N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(2,3,4-trifluorophenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O/c13-7-4-5-8(11(15)10(7)14)17-12(18)9-3-1-2-6-16-9/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEXRMWLPYYPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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